2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide
Overview
Description
2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a pyrimidinyl group, and a carbamothioyl group attached to a benzamide core.
Mechanism of Action
Target of Action
It is known that thiourea derivatives, which include this compound, have been found to be useful ligands for the potential determination of traces of the transition metals .
Mode of Action
It is known that thiourea derivatives can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Biochemical Pathways
It is known that thiourea derivatives have been studied for their antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties .
Pharmacokinetics
It is known that thiourea derivatives have been investigated for the liquid–liquid extraction and separation of some transition metals such as cu, au, pd, and pt .
Result of Action
It is known that thiourea derivatives have been studied for their antioxidant activities .
Action Environment
It is known that thiourea derivatives have been studied for their electrochemical and thermal behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in an organic solvent such as acetone. The resulting intermediate is then reacted with pyrimidine-2-amine to form the final product. The reaction conditions generally include:
Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, pyrimidine-2-amine.
Solvent: Acetone.
Temperature: Room temperature to reflux conditions.
Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Complexation: It can form complexes with transition metals, which can be studied for their electrochemical and thermal behavior.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-chloro-N-(pyrimidin-2-ylcarbamothioyl)thiobenzamide: Contains a thiobenzamide group instead of a benzamide group.
Uniqueness
2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit diverse biological activities makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c13-9-5-2-1-4-8(9)10(18)16-12(19)17-11-14-6-3-7-15-11/h1-7H,(H2,14,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZPYJRZFRPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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